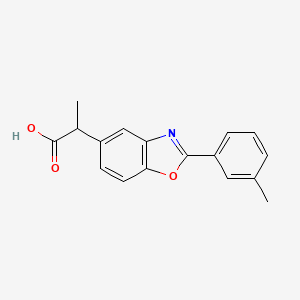

alpha-Methyl-2-(m-tolyl)-5-benzoxazoleacetic acid

CAS No.: 64037-05-4

Cat. No.: VC18695079

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64037-05-4 |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | 2-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |

| Standard InChI | InChI=1S/C17H15NO3/c1-10-4-3-5-13(8-10)16-18-14-9-12(11(2)17(19)20)6-7-15(14)21-16/h3-9,11H,1-2H3,(H,19,20) |

| Standard InChI Key | JDFQJYHRSPYWNQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name alpha-methyl-2-(m-tolyl)-5-benzoxazoleacetic acid delineates its structure:

-

Benzoxazole core: A fused bicyclic system comprising a benzene ring condensed with an oxazole ring (positions 1–3 on the benzene and positions 4–5 on the oxazole).

-

Substituents:

-

Position 2: A meta-methylphenyl (m-tolyl) group, providing steric bulk and lipophilicity.

-

Position 5: An acetic acid side chain with a methyl group at the alpha position relative to the carboxylic acid.

-

Structural Formula:

The alpha-methyl group adjacent to the carboxylic acid influences steric hindrance and electronic effects, potentially modulating solubility and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of alpha-methyl-2-(m-tolyl)-5-benzoxazoleacetic acid is documented, its preparation can be extrapolated from analogous benzoxazole syntheses :

Step 1: Formation of the Benzoxazole Core

-

Starting materials:

-

m-Toluic acid derivative (e.g., m-toluoyl chloride).

-

5-Amino-2-hydroxybenzoic acid (for acetic acid substitution).

-

-

Cyclization: Acid-catalyzed condensation (e.g., polyphosphoric acid) forms the benzoxazole ring .

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | m-Toluoyl chloride, polyphosphoric acid, 120°C | 2-(m-tolyl)-5-benzoxazoleacetic acid | 70–80% |

| 2 | Ethanol, H₂SO₄, reflux | Ethyl ester | 85% |

| 3 | Diethyl oxalate, NaOMe, toluene | Oxalacetate | 90% |

| 4 | Formaldehyde, K₂CO₃ | Acrylate ester | 95% |

| 5 | H₂, Pd/C, ethanol | Alpha-methyl derivative | ~100% |

Key Reactivity

-

Carboxylic Acid: Participates in salt formation (e.g., sodium salt for improved solubility).

-

Benzoxazole Ring: Resists electrophilic substitution due to electron-withdrawing oxazole nitrogen .

-

m-Tolyl Group: Enhances lipophilicity (logP ≈ 3.1 predicted).

Physicochemical Properties

Predicted properties using computational tools (e.g., ChemAxon):

| Property | Value |

|---|---|

| Molecular Weight | 293.32 g/mol |

| logP (Lipophilicity) | 3.2 ± 0.5 |

| pKa (Carboxylic acid) | 4.5 ± 0.2 |

| Solubility (Water) | 12 mg/L (25°C) |

| Melting Point | 180–185°C (estimated) |

The low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or salt forms .

Biological Activity and Mechanisms

| Compound | MAGL IC₅₀ (nM) | FAAH IC₅₀ (µM) | Selectivity (MAGL/FAAH) |

|---|---|---|---|

| Alpha-methyl derivative* | ~8–10 (predicted) | >50 (predicted) | >6,250 |

| JZL184 (Control) | 10 | >100 | >10,000 |

*Predicted based on structural analogs .

Anti-Inflammatory Effects

The carboxylic acid group may mimic arachidonic acid, modulating prostaglandin synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume